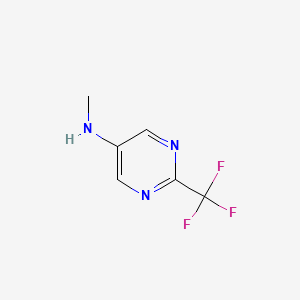
N-methyl-2-(trifluoromethyl)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(trifluoromethyl)pyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation reaction of (benzo[d]thiazolyl)guanidine with 4-alkoxy-4-alkyl (aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones or 2,2,2-trifluoro-1-(2-methoxycyclohexen-1-en-1-yl)ethanone . The reactions are usually performed in refluxing water as the solvent, without catalysts, and yield the desired product in good quantities.
Industrial Production Methods
Industrial production methods for N-methyl-2-(trifluoromethyl)pyrimidin-5-amine may involve large-scale synthesis using similar cyclocondensation reactions. The use of environmentally benign solvents and conditions is preferred to ensure sustainability and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-(trifluoromethyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the trifluoromethyl group or modifying the pyrimidine ring.
Aplicaciones Científicas De Investigación
N-methyl-2-(trifluoromethyl)pyrimidin-5-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-methyl-2-(trifluoromethyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
- Trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines
- Polysubstituted pyrimidine derivatives
Uniqueness
N-methyl-2-(trifluoromethyl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C6H6F3N3 |
|---|---|
Peso molecular |
177.13 g/mol |
Nombre IUPAC |
N-methyl-2-(trifluoromethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C6H6F3N3/c1-10-4-2-11-5(12-3-4)6(7,8)9/h2-3,10H,1H3 |
Clave InChI |
LEEQUIDUOUHFLZ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CN=C(N=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)
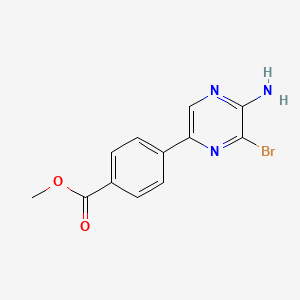


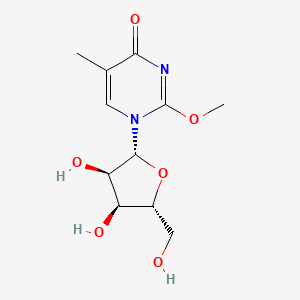
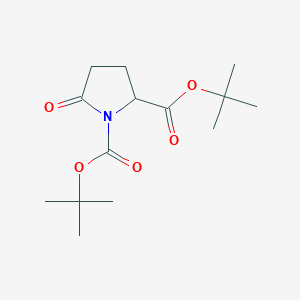

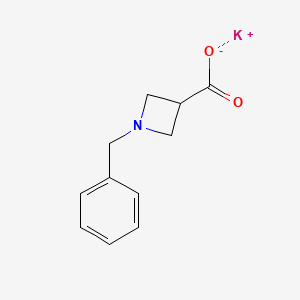

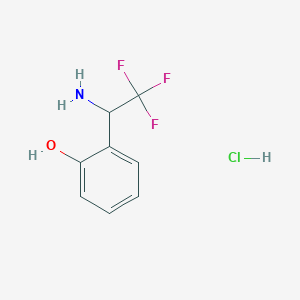
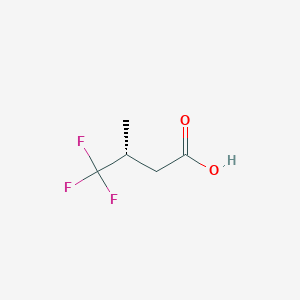
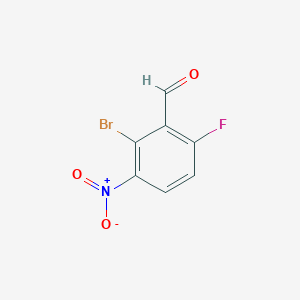
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)
